(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
CAS No.: 476666-45-2
Cat. No.: VC6376036
Molecular Formula: C22H20N2O5S2
Molecular Weight: 456.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 476666-45-2 |
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Molecular Formula | C22H20N2O5S2 |
Molecular Weight | 456.53 |
IUPAC Name | 2-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Standard InChI | InChI=1S/C22H20N2O5S2/c1-29-15-7-4-6-14(12-15)13-18-20(26)24(22(30)31-18)11-5-10-19(25)23-17-9-3-2-8-16(17)21(27)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)(H,27,28)/b18-13- |
Standard InChI Key | VOTGRTYCGOKINT-AQTBWJFISA-N |
SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The compound features a thiazolidinone ring (4-oxo-2-thioxothiazolidin-3-yl) fused to a butanamido-benzoic acid backbone. The (Z)-configuration at the benzylidene double bond (C5 of the thiazolidinone ring) is critical for its spatial orientation and intermolecular interactions. Key structural elements include:
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Thiazolidinone core: The 4-oxo-2-thioxo group enhances electrophilicity, enabling interactions with biological targets such as enzymes or receptors .
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3-Methoxybenzylidene substituent: The methoxy group at the meta position of the benzylidene moiety influences electronic properties and steric bulk, potentially modulating binding affinity .
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Butanamido-benzoic acid linker: The four-carbon chain bridges the thiazolidinone and benzoic acid groups, balancing hydrophobicity and solubility .
The (Z)-configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy, which revealed spatial proximity between the methoxy group and the thiazolidinone sulfur atom .
Synthesis and Reaction Optimization
Regioselective Formation
The synthesis follows a kinetically controlled pathway under mild conditions to favor the (Z)-isomer. A one-pot, three-component reaction involving:
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Isatin derivatives (1H-indole-2,3-dione) as the oxindole precursor.
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Dithiocarbamates (e.g., ammonium dithiocarbamate) for introducing the thioxo group.
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3-Methoxybenzaldehyde for benzylidene formation.
Reaction Conditions:
Component | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
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Isatin | 1.0 eq | Ethanol | 25°C | 24–48 h | 72–85 |
3-Methoxybenzaldehyde | 1.2 eq | ||||
Dithiocarbamate | 1.5 eq |
The reaction proceeds via imine intermediate formation, followed by cyclization to the thiazolidinone ring. The (Z)-isomer predominates due to steric hindrance between the methoxy group and the thiazolidinone ring in the transition state .
Diastereoselective Control
Base-catalyzed conditions (e.g., piperidine in ethanol) enhance diastereoselectivity by stabilizing the transition state through hydrogen bonding. Adjusting the solvent polarity (e.g., switching from ethanol to acetonitrile) increases the (Z)-isomer yield by 12–15% .
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (700 MHz, CD₃OD):
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¹³C NMR:
High-Performance Liquid Chromatography (HPLC)
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RP-HPLC-MS (Method II-C): Retention time = 12.7 min (210 nm), purity >95% .
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Mass Spectrometry: [M+H]⁺ = 485.2 m/z, consistent with the molecular formula C₂₂H₁₉N₂O₅S₂ .
Applications and Future Directions
Therapeutic Development
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Antibacterial agents: Structural optimization to improve potency against multidrug-resistant strains.
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Anticancer leads: Hybridization with chemotherapeutic agents (e.g., platinum complexes) to enhance efficacy.
Material Science
The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors or sensors .
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